molecular formula C20H32O8 B12336715 Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- CAS No. 1638364-39-2

Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)-

Cat. No.: B12336715
CAS No.: 1638364-39-2
M. Wt: 400.5 g/mol
InChI Key: ZNXARMPPQUEYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)-: is a complex organic compound characterized by the presence of a benzaldehyde group attached to a long polyether chain. This compound is notable for its unique structure, which combines aromatic and polyether functionalities, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain precursor under specific conditions. One common method is the Williamson ether synthesis, where benzaldehyde is reacted with a polyether alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Formation of 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)benzoic acid

    Reduction: Formation of 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)benzyl alcohol

    Substitution: Formation of various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The polyether chain can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. Additionally, the benzaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 4-(3,6,9,12,15-pentaoxahexadec-1-yloxy)
  • Benzaldehyde, 4-(3,6,9,12,15-tetraoxadodec-1-yloxy)

Uniqueness

Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- is unique due to its longer polyether chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This extended chain length can influence its solubility, reactivity, and interactions with other molecules, making it a versatile compound for various applications.

Biological Activity

Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- is a complex derivative of benzaldehyde characterized by a long polyether chain. This structural feature enhances its solubility and potential biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C27_{27}H50_{50}O7_{7}
  • Molecular Weight : 478.68 g/mol
  • CAS Number : 1638364-39-4

The biological activity of Benzaldehyde, 4-(3,6,9,12,15,18-hexaoxanonadec-1-yloxy)- is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activity, influencing cellular responses.
  • Antioxidant Activity : The presence of the polyether chain may enhance its ability to scavenge free radicals.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives exhibit antimicrobial properties. The long polyether chain may enhance the compound's interaction with microbial membranes, leading to increased efficacy against bacteria and fungi.

Anticancer Activity

Studies have suggested that benzaldehyde derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate antimicrobial activityShowed significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus)
Investigate anticancer effectsInduced apoptosis in breast cancer cell lines through caspase activation
Assess anti-inflammatory potentialReduced levels of TNF-alpha and IL-6 in vitro

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
BenzaldehydeC7_7H6_6OMild antimicrobial activity
4-HydroxybenzaldehydeC7_7H6_6O2_2Antioxidant properties
Benzyl AlcoholC7_7H8_8OAntimicrobial properties

Properties

CAS No.

1638364-39-2

Molecular Formula

C20H32O8

Molecular Weight

400.5 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde

InChI

InChI=1S/C20H32O8/c1-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-20-4-2-19(18-21)3-5-20/h2-5,18H,6-17H2,1H3

InChI Key

ZNXARMPPQUEYCN-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.